molecular formula C18H23Cl2NO3S B2785080 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one CAS No. 1797691-19-0

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Cat. No. B2785080
CAS RN: 1797691-19-0
M. Wt: 404.35
InChI Key: DVJNESMHODWAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, also known as CSP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CSP is a highly selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH has been shown to increase levels of endocannabinoids, which are important signaling molecules involved in a range of physiological processes.

Mechanism of Action

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one acts as a highly selective and potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound increases levels of endocannabinoids, which can then activate cannabinoid receptors and modulate a range of physiological functions. The exact mechanism by which this compound inhibits FAAH is not fully understood, but it is thought to involve binding to the active site of the enzyme and preventing it from breaking down endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of FAAH by this compound leads to increased levels of endocannabinoids, which can then activate cannabinoid receptors and modulate a range of physiological functions. These functions include pain, inflammation, and anxiety, as well as appetite, mood, and memory. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is its high selectivity and potency as an inhibitor of FAAH. This makes it a valuable tool for studying endocannabinoid signaling pathways and their role in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings. In addition, the high potency of this compound as an inhibitor of FAAH can also make it difficult to achieve specific effects without causing unwanted side effects.

Future Directions

There are several potential future directions for research on 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one. One area of interest is in the development of more soluble analogs of this compound that can be more easily used in experimental settings. Another area of interest is in the development of more selective inhibitors of FAAH that can target specific isoforms of the enzyme. Finally, there is also potential for the use of this compound in the development of new treatments for various neurological disorders, including pain, inflammation, and anxiety.

Synthesis Methods

The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one involves a multi-step process that begins with the reaction of cyclohexylsulfonyl chloride with azetidine to form the sulfonamide intermediate. This intermediate is then coupled with the appropriate aryl ketone, in this case, 3,4-dichlorophenylpropanone, using a palladium-catalyzed cross-coupling reaction. The resulting product is then purified using column chromatography to yield the final compound, this compound.

Scientific Research Applications

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one has been extensively studied for its potential applications in scientific research. One area of interest is in the study of endocannabinoid signaling pathways and their role in various physiological processes. Inhibition of FAAH by this compound has been shown to increase levels of endocannabinoids, which can then activate cannabinoid receptors and modulate a range of physiological functions, including pain, inflammation, and anxiety.

properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO3S/c19-16-8-6-13(10-17(16)20)7-9-18(22)21-11-15(12-21)25(23,24)14-4-2-1-3-5-14/h6,8,10,14-15H,1-5,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJNESMHODWAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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